6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride (CAS 1216162-07-0) is a spirocyclic building block belonging to the spiro[chromane-2,4′-piperidine]-4-one pharmacophore class, a scaffold recognized as a privileged structure in medicinal chemistry and present in numerous drug candidates and biochemical reagents. The compound features a rigid spiro junction connecting a chroman-4-one ring to a piperidine ring, with 6,7-dimethyl substitution on the chromanone moiety.
Molecular FormulaC15H20ClNO2
Molecular Weight281.78 g/mol
CAS No.1216162-07-0
Cat. No.B1440564
⚠ Attention: For research use only. Not for human or veterinary use.
6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one Hydrochloride (CAS 1216162-07-0): Spirocyclic Scaffold for Focused Library Synthesis
6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride (CAS 1216162-07-0) is a spirocyclic building block belonging to the spiro[chromane-2,4′-piperidine]-4-one pharmacophore class, a scaffold recognized as a privileged structure in medicinal chemistry and present in numerous drug candidates and biochemical reagents [1]. The compound features a rigid spiro junction connecting a chroman-4-one ring to a piperidine ring, with 6,7-dimethyl substitution on the chromanone moiety. It is commercially available as the hydrochloride salt (molecular formula C15H20ClNO2, MW 281.78 g/mol) from multiple suppliers at purities of 95–98% [2].
[1] Ghatpande, N. G.; Jadhav, J. S.; et al. A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorg. Med. Chem. 2020, 28, 115823. View Source
Why 6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one Hydrochloride Cannot Be Replaced by Unsubstituted or Other Mono-Substituted Spirochromanone Analogs
Within the spiro[chromane-2,4′-piperidine]-4-one class, even minor modifications to the chromanone aryl ring profoundly alter physicochemical properties, target binding, and pharmacokinetic behavior [1]. The 6,7-dimethyl substitution pattern introduces dual methyl groups that increase lipophilicity (LogP 3.52 vs. LogP ~2.1–2.9 for the unsubstituted parent scaffold) and modulate the pKa of the piperidine nitrogen (predicted pKa 10.30) [2]. In structure-activity relationship (SAR) studies, the nature and position of aryl substituents on the chromanone core have been shown to gate selectivity across therapeutic targets—including kinases, GPCRs, HDACs, and viral proteases—meaning that a 6-fluoro, 8-bromo, or 6-hydroxy analog cannot be assumed bioequivalent [3][4][5]. The hydrochloride salt form further provides distinct solubility and handling advantages over the free base, making the exact compound a non-interchangeable starting point for reproducible lead optimization.
[1] Wei, Q.; Taylor, A. J.; Miriyala, N.; et al. Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease. J. Med. Chem. 2026, doi:10.1021/acs.jmedchem.5c03704. View Source
[3] Koshizawa, T.; Morimoto, T.; Watanabe, G.; et al. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorg. Med. Chem. Lett. 2018, 28, 3236–3241. View Source
[4] Thaler, F.; Varasi, M.; Abate, A.; et al. Synthesis, biological characterization and molecular modeling insights of spirochromanes as potent HDAC inhibitors. Eur. J. Med. Chem. 2016, 108, 53–67. View Source
[5] Design and Synthesis of Novel Spiro[Chromane‐2,4′‐Piperidin]‐4‐One Derivatives: Anti‐Proliferative Investigation and Molecular Docking Studies. Asian J. Org. Chem. 2024, 14, e202400604. View Source
Quantitative Differentiation Evidence for 6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one Hydrochloride vs. Closest Analogs
Lipophilicity (LogP) Comparison: 6,7-Dimethyl vs. Unsubstituted Spiro[chroman-2,4'-piperidin]-4-one
The 6,7-dimethyl substitution on the chromanone ring increases calculated LogP to 3.52 compared to a LogP of approximately 2.1–2.9 for the unsubstituted spiro[chroman-2,4'-piperidin]-4-one scaffold, representing a >0.6 log unit increase in lipophilicity that may enhance membrane permeability and target engagement for hydrophobic binding pockets .
Higher LogP indicates enhanced lipophilicity, which can be a critical determinant of passive membrane permeability and oral bioavailability in lead optimization programs.
Piperidine pKa Comparison: 6,7-Dimethyl vs. 6-Chloro Analog
The predicted pKa of the piperidine nitrogen in 6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one is 10.30, compared to a predicted pKa of 10.04 for the 6-chloro analog, indicating that the electron-donating methyl groups slightly increase the basicity of the piperidine ring, which may affect salt formation, solubility, and receptor interactions at physiological pH [1].
Physicochemical ProfilingSalt SelectionIonization State
Predicted values from ChemicalBook; experimental validation not available in current literature
Why This Matters
A higher pKa indicates a more basic piperidine nitrogen, which influences the compound's ionization state at physiological pH and can be exploited for optimizing solubility, salt formation, and target binding kinetics.
Physicochemical ProfilingSalt SelectionIonization State
Hydrochloride Salt as a Solubility and Handling Advantage Over Free Base
6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride (CAS 1216162-07-0) is the salt form that offers superior aqueous solubility and solid-state stability compared to the free base (CAS 927978-38-9) . The hydrochloride salt is the preferred form for direct use in biological assays due to its ready solubility in aqueous buffers and DMSO, whereas the free base may require additional solubilization steps .
Free base (CAS 927978-38-9); MW 245.32; typical purity 95–98%
Quantified Difference
Salt form provides enhanced aqueous solubility (class-level property of hydrochloride salts of basic amines)
Conditions
General salt property; direct solubility measurements for this specific compound not reported in open literature
Why This Matters
Procurement of the hydrochloride salt eliminates the need for in situ salt formation, ensuring batch-to-batch reproducibility and direct applicability in aqueous biological assay systems.
Class-Level Evidence: Spiro[chromane-2,4′-piperidine] Scaffold As a Recognized Pharmacophore in Multiple Therapeutic Programs
The spiro[chromane-2,4′-piperidine]-4-one scaffold has been validated as a core pharmacophore in distinct therapeutic programs: inhibitors of SARS-CoV-2 papain-like protease (PLPro) with antiviral activity (EC50 = 2.1 μM at 48 hpi) [1]; GPR119 agonists for type 2 diabetes (lead compound EC50 = 369 nM; optimized candidate EC50 = 54 nM) [2]; HDAC inhibitors for oncology applications [3]; and anti-proliferative agents against MCF-7 breast cancer cells (KMS9 IC50 = 3.83 μM) [4]. While these data are from elaborated derivatives rather than the unadorned 6,7-dimethyl core, they demonstrate the broad ligandability of this scaffold, positioning 6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride as a versatile starting point for focused library synthesis across multiple target classes.
Medicinal ChemistryScaffold HoppingMulti-Target Lead Generation
Evidence Dimension
Biological activity of elaborated derivatives bearing the spiro[chromane-2,4′-piperidine]-4-one scaffold
Target Compound Data
6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride serves as an unelaborated core that can be diversified at the piperidine nitrogen to access multiple target classes
Activity ranges from nanomolar to low micromolar depending on the nature of the N-substituent; the 6,7-dimethyl substitution provides a lipophilic anchor distinct from mono-substituted or unsubstituted analogs
Conditions
Data extracted from four independent studies encompassing antiviral, metabolic, and oncology programs
Why This Matters
The demonstrated multi-target tractability of this scaffold class, combined with the unique 6,7-dimethyl substitution pattern, makes this specific building block a strategic choice for parallel library synthesis aimed at exploring diverse biological target space.
Medicinal ChemistryScaffold HoppingMulti-Target Lead Generation
[1] Wei, Q.; Taylor, A. J.; Miriyala, N.; et al. Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease. J. Med. Chem. 2026, doi:10.1021/acs.jmedchem.5c03704. View Source
[2] Koshizawa, T.; Morimoto, T.; Watanabe, G.; et al. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorg. Med. Chem. Lett. 2018, 28, 3236–3241. View Source
[3] Thaler, F.; Varasi, M.; Abate, A.; et al. Synthesis, biological characterization and molecular modeling insights of spirochromanes as potent HDAC inhibitors. Eur. J. Med. Chem. 2016, 108, 53–67. View Source
[4] Design and Synthesis of Novel Spiro[Chromane‐2,4′‐Piperidin]‐4‐One Derivatives: Anti‐Proliferative Investigation and Molecular Docking Studies. Asian J. Org. Chem. 2024, 14, e202400604. View Source
Commercially Available High-Purity Hydrochloride Salt: Supply Chain and Quality Assurance
6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride (CAS 1216162-07-0) is available from multiple global suppliers at a standard purity of 98%, with COA documentation including NMR, HPLC, and GC analyses, ensuring batch-to-batch consistency for research and scale-up purposes . In contrast, the free base (CAS 927978-38-9) is offered at 95% purity from a more limited supplier base, potentially introducing variability in downstream synthetic outcomes .
Salt form offers +3% higher nominal purity and broader multi-supplier availability
Conditions
Supplier catalogs accessed 2026
Why This Matters
Higher purity and multiple qualified suppliers reduce the risk of synthetic variability and ensure continuity of supply, which is essential for reproducible medicinal chemistry campaigns and long-term research programs.
Recommended Application Scenarios for 6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one Hydrochloride Based on Evidence Profile
Focused Library Synthesis for Kinase, GPCR, and Epigenetic Target Screening
As an unelaborated spiro[chromane-2,4′-piperidine]-4-one core with distinct 6,7-dimethyl substitution, this hydrochloride salt is optimal for parallel amide coupling or reductive amination at the piperidine nitrogen to generate focused libraries for screening against kinase panels, GPCR targets such as GPR119 [1], or HDAC enzymes [2]. The enhanced lipophilicity (LogP 3.52) and slightly elevated piperidine basicity (pKa 10.30) [3] differentiate it from unsubstituted and mono-substituted analogs, potentially leading to distinct selectivity profiles.
Antiviral Lead Optimization Targeting SARS-CoV-2 PLPro and Related Coronaviral Proteases
The spiro[chromane-2,4′-piperidin]-4-one scaffold has been crystallographically validated as a core unit for irreversible SARS-CoV-2 PLPro inhibitors [4]. The 6,7-dimethyl substitution provides a steric and electronic profile that may fill the glycine channel or oxyanion hole differently than unsubstituted or 8-substituted analogs, making this compound a strategic building block for structure-guided optimization of next-generation PLPro inhibitors.
Physicochemical Property Optimization in Lead Series Progression
The quantitative differences in LogP (Δ+0.6–1.4 vs. unsubstituted) and pKa (Δ+0.26 vs. 6-chloro analog) [3] make 6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride a useful tool compound for systematically probing the impact of chromanone aryl substitution on membrane permeability, CYP450 metabolism, and hERG liability in lead optimization campaigns. Its availability in high-purity (98%) salt form ensures reproducible physicochemical measurements.
Chemical Biology Probe Development and Target Deconvolution Studies
As a minimally elaborated spirocyclic scaffold, this compound can serve as a negative control or baseline comparator in target engagement assays, enabling researchers to deconvolute the contribution of the core scaffold versus appended functional groups to observed biological activity. Its distinct chromatographic retention and mass spectral signature facilitate LC-MS tracking in cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS) experiments.
[1] Koshizawa, T.; Morimoto, T.; Watanabe, G.; et al. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorg. Med. Chem. Lett. 2018, 28, 3236–3241. View Source
[2] Thaler, F.; Varasi, M.; Abate, A.; et al. Synthesis, biological characterization and molecular modeling insights of spirochromanes as potent HDAC inhibitors. Eur. J. Med. Chem. 2016, 108, 53–67. View Source
[4] Wei, Q.; Taylor, A. J.; Miriyala, N.; et al. Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease. J. Med. Chem. 2026, doi:10.1021/acs.jmedchem.5c03704. View Source
Quote Request
Request a Quote for 6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.